Ethyl 4-(2-hydroxyethyl)picolinate
Description
Significance of Picolinate (B1231196) Derivatives in Organic Chemistry
Picolinate derivatives are of considerable importance in organic chemistry for several reasons. The pyridine (B92270) ring, being electron-deficient, can participate in various reactions, while the carboxylate group and the ring nitrogen can act as a bidentate ligand, forming stable complexes with a wide range of metal ions. bldpharm.com This chelating ability is a cornerstone of their utility.
In the realm of medicinal chemistry, the picolinate scaffold is a recurring motif in a multitude of pharmaceuticals. These derivatives have demonstrated a broad spectrum of biological activities, leading to the development of drugs for treating conditions such as infections, inflammation, and cancer. nih.gov The structural rigidity of the pyridine ring, combined with the ease of functionalization at various positions, allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov
Furthermore, picolinate esters are valuable intermediates in organic synthesis. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a versatile handle for molecular elaboration. chemicalbook.com The development of novel catalytic systems, such as those employing metal-organic frameworks, has further expanded the synthetic accessibility and utility of picolinate derivatives. nih.govrsc.org
Rationale for Research on the Ethyl 4-(2-hydroxyethyl)picolinate Scaffold
The specific structural features of this compound provide a compelling rationale for its investigation. The introduction of a 2-hydroxyethyl group at the 4-position of the picolinate framework introduces a primary alcohol functionality. This hydroxyl group can serve as a key site for further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification and etherification to attach other molecular fragments.
This ability to be readily functionalized makes the this compound scaffold a promising platform for the construction of more complex molecules. For instance, the hydroxyl group could be used to link the picolinate core to polymers, surfaces, or other bioactive molecules, opening avenues for the development of novel materials or targeted drug delivery systems.
Moreover, the presence of both a metal-chelating picolinate unit and a modifiable hydroxyl group within the same molecule suggests potential applications in the design of functional metal complexes. The hydroxyl group could be tailored to influence the solubility, stability, or reactivity of the resulting metal complex, making this scaffold an attractive target for research in coordination chemistry and materials science. The parent acid, 4-(2-hydroxyethyl)picolinic acid, is noted for its ability to chelate metal ions, a property that is expected to be retained in its ethyl ester derivative. nih.gov
Synthesis and Properties
While specific research detailing the synthesis and full characterization of this compound is not extensively documented in publicly available literature, a logical synthetic route can be proposed based on established chemical transformations. The synthesis would likely proceed in a two-step sequence: the hydroxyethylation of picolinic acid followed by esterification.
A plausible synthetic approach involves the direct hydroxyethylation of picolinic acid with ethylene (B1197577) oxide in the presence of a base to yield 4-(2-hydroxyethyl)picolinic acid. nih.gov This intermediate can then be subjected to a standard Fischer esterification with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, to produce the final product, this compound. chemicalbook.com
Interactive Data Table: Proposed Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1. Hydroxyethylation | Picolinic acid, Ethylene oxide | Base (e.g., NaOH) | 4-(2-Hydroxyethyl)picolinic acid |
| 2. Esterification | 4-(2-Hydroxyethyl)picolinic acid, Ethanol | Strong acid catalyst (e.g., H₂SO₄), Heat | This compound |
The physical and chemical properties of this compound can be inferred from its constituent parts. The picolinate moiety suggests it will be a liquid or a low-melting solid at room temperature, similar to ethyl picolinate. google.com The presence of the hydroxyl group would likely increase its polarity and boiling point compared to the unsubstituted ethyl picolinate and enhance its solubility in polar solvents.
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Physical State | Liquid or low-melting solid | Based on the properties of similar picolinate esters. google.com |
| Boiling Point | Higher than Ethyl Picolinate (240-241 °C) | Due to the presence of the hydrogen-bonding hydroxyl group. |
| Solubility | Soluble in polar organic solvents | The ester and hydroxyl groups enhance polarity. |
| Reactivity | Undergoes reactions typical of esters and primary alcohols | Ester hydrolysis, transesterification, oxidation of the alcohol, etc. |
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxyethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)9-7-8(4-6-12)3-5-11-9/h3,5,7,12H,2,4,6H2,1H3 |
InChI Key |
SGAPKKQPDRIYBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)CCO |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Ethyl 4 2 Hydroxyethyl Picolinate and Its Derivatives
Established Synthetic Routes to Picolinate (B1231196) Esters
The synthesis of picolinate esters, the parent class of compounds to which ethyl 4-(2-hydroxyethyl)picolinate belongs, is well-documented. A common and established method involves the Fischer esterification of picolinic acid. chemicalbook.com This reaction is typically carried out by refluxing picolinic acid with an alcohol, such as anhydrous ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid. chemicalbook.com The reaction mixture is then worked up by neutralization with a base, such as sodium carbonate, followed by extraction and purification to yield the desired ethyl picolinate. chemicalbook.com
Targeted Synthesis of this compound
The specific synthesis of this compound requires a more tailored approach than the general synthesis of picolinate esters.
Optimization of Reaction Pathways and Conditions
The synthesis of related structures, such as ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, has been achieved through acylation and substitution reactions starting from picolinic acid. fao.org This suggests that a similar pathway could be optimized for the synthesis of this compound. The optimization process would involve a careful selection of starting materials and reaction conditions to maximize the yield and purity of the final product.
Acylation and Substitution Approaches
Drawing parallels from the synthesis of similar compounds, a potential route to this compound could involve the acylation of a suitable precursor followed by a substitution reaction. fao.org For instance, a starting material like 4-hydroxypicolinic acid could be a key intermediate. bldpharm.com The hydroxyl group on the pyridine (B92270) ring could potentially be protected before esterification and the introduction of the 2-hydroxyethyl group at the 4-position.
Derivatization and Analog Synthesis from the this compound Scaffold
The this compound scaffold, with its reactive hydroxyl and ester functionalities, is a versatile starting point for the synthesis of a wide range of derivatives and analogs.
Functional Group Modifications
The hydroxyl group of this compound is a prime site for functional group modifications. Chemical derivatization techniques can be employed to enhance detection and introduce new properties. nih.gov For instance, the hydroxyl group can be targeted for derivatization with reagents like picolinic acid in the presence of a coupling agent to form a bis-picolinate species, a method used for hydroxy-androgens. nih.gov This reaction is sensitive to water, necessitating the use of anhydrous solvents. nih.gov Other derivatization strategies for hydroxyl groups, as well as carboxylic acids, have been developed using specialized reagents to introduce isotopic signatures and fragmentation identifiers for analytical purposes. nih.gov
Another approach to modify the core structure involves O-alkylation. In the synthesis of related compounds, O-alkylation of a hydroxyethyl (B10761427) group has been achieved using an alkylating agent in the presence of a base. google.com This strategy could be adapted to the this compound scaffold to introduce a variety of substituents on the hydroxyethyl side chain.
Advanced Spectroscopic and Spectrometric Characterization of Ethyl 4 2 Hydroxyethyl Picolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for Ethyl 4-(2-hydroxyethyl)picolinate are not available in the public domain.
Proton NMR (¹H NMR) Analyses
Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for the protons of this compound, have not been reported in the reviewed literature.
Carbon-13 NMR (¹³C NMR) Analyses
Similarly, ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in the molecule, are not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Without primary ¹H and ¹³C NMR data, a discussion on 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this specific compound is purely speculative and cannot be presented.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
A detailed assignment of the vibrational modes for this compound from experimental IR spectroscopy is not possible as no published spectra could be found.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
The molecular ion peak and fragmentation pattern of this compound under mass spectrometric analysis have not been documented in the available literature.
Complementary Spectroscopic Techniques
Information regarding the application of other spectroscopic techniques, such as UV-Vis spectroscopy or X-ray crystallography, for the characterization of this compound is also absent from the public scientific record.
Further research involving the synthesis and subsequent spectroscopic analysis of this compound is required to fill this data gap.
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from both the pyridine (B92270) ring and the ethyl ester functional group.
The electronic spectrum of esters typically displays two main absorption bands. A weak absorption corresponding to the n→π* transition of the carbonyl group is generally observed around 207 nm. A much stronger absorption, resulting from the π→π* transition, is expected at a wavelength below 200 nm. In molecules containing a C=O group, a weak absorbance in the 270-300 nm region is also common, corresponding to an n→π* transition. masterorganicchemistry.com
The pyridine moiety also contributes significantly to the UV-Vis spectrum. The presence of the aromatic ring with its delocalized π-electron system and the non-bonding electrons on the nitrogen atom give rise to characteristic electronic transitions. The interaction between the ester group and the pyridine ring, along with the hydroxyethyl (B10761427) substituent, can influence the position and intensity of these absorption maxima. For instance, studies on a V(IV)O-picolinato complex involved recording UV-Vis spectra across a wide range of 240–700 nm to characterize the d-d electronic transitions of the metal center and the ligand-based transitions. acs.org While this compound lacks a metal center, the underlying picolinate (B1231196) structure's electronic properties are still relevant.
Table 1: Expected UV-Vis Absorption Maxima for this compound
| Functional Group | Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
| Ethyl Ester (C=O) | n→π | ~207 nm | Low |
| Ethyl Ester (C=O) | π→π | <200 nm | High |
| Pyridine Ring | π→π* | ~260 nm | Moderate to High |
Note: The exact λmax and ε values for this compound would need to be determined experimentally. The values presented are based on typical absorptions for the constituent functional groups.
Raman Spectroscopy
Raman spectroscopy provides detailed information about the vibrational modes of a molecule and is particularly sensitive to the vibrations of the carbon skeleton and functional groups. The Raman spectrum of this compound would be dominated by bands corresponding to the vibrations of the pyridine ring, the ester group, and the hydroxyethyl side chain.
The Raman spectra of pyridine and its derivatives have been extensively studied. researchgate.netresearchgate.netacs.org Pyridine itself exhibits strong Raman bands at approximately 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to the ring breathing and trigonal ring breathing modes, respectively. researchgate.net Substitution on the pyridine ring, as in the case of this compound, is expected to cause shifts in the positions and changes in the relative intensities of these characteristic bands. researchgate.net
The formation of complexes or the introduction of substituents can enhance or alter the Raman signals. researchgate.net For example, in a pyridine-borane complex, the formation of a dative bond leads to noticeable shifts in the Raman spectra, indicating changes in the vibrational modes of the pyridine ring. acs.org Similarly, the vibrations associated with the C=O stretch of the ester group and the C-O stretching vibrations would also be present in the spectrum. The O-H stretch of the hydroxyl group would likely appear as a broad band in the high-frequency region.
Table 2: Predicted Prominent Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Pyridine Ring Breathing | ~1000 |
| Pyridine Trigonal Ring Breathing | ~1030-1040 |
| Pyridine Ring Stretching | ~1580-1610 |
| C=O Stretch (Ester) | ~1720-1740 |
| C-O Stretch (Ester) | ~1100-1300 |
| C-C Stretch (Aliphatic) | ~800-1000 |
| O-H Stretch (Alcohol) | ~3200-3600 (Broad) |
Note: These are predicted values based on characteristic group frequencies and data from related pyridine compounds. Experimental verification is necessary for precise assignments.
Computational and Theoretical Investigations of Ethyl 4 2 Hydroxyethyl Picolinate
Non-linear Optical (NLO) Properties Theoretical Prediction in Related Picolinates
The prediction of non-linear optical (NLO) properties through computational methods is a powerful tool for identifying materials with potential applications in optoelectronics and photonics. While specific theoretical NLO studies on ethyl 4-(2-hydroxyethyl)picolinate are not extensively documented, research on analogous picolinate (B1231196) and pyridine (B92270) derivatives provides a strong basis for understanding its potential NLO behavior.
Theoretical investigations into the NLO properties of organic molecules often employ quantum chemical calculations, such as Density Functional Theory (DFT). These methods can predict the first-order hyperpolarizability (β), a key indicator of a molecule's second-order NLO response. For instance, computational studies on pyridine derivatives, which share the foundational pyridine ring with picolinates, have demonstrated the significant impact of substituent groups on the NLO response. researchgate.net
In a study on 2-aminopyridinium p-toluenesulphonate, DFT calculations were used to determine the static hyperpolarizability, confirming the material's notable non-linear behavior. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is also crucial, as a smaller energy gap is often associated with a larger hyperpolarizability.
Furthermore, investigations into other heterocyclic compounds, such as X-shaped pyrazine (B50134) derivatives, have utilized DFT to understand the relationship between molecular structure and NLO properties. rsc.org These studies reveal that the symmetry of the molecule and the nature of donor-acceptor groups play a critical role in determining the magnitude and anisotropy of the NLO response. rsc.org Research on expanded porphyrins, known as hexaphyrins, also highlights the use of computational methods to calculate first and second-order hyperpolarizabilities, identifying them as promising NLO materials. arxiv.org
These examples from related compounds suggest that the presence of the electron-withdrawing picolinate group and the electron-donating hydroxyethyl (B10761427) group in this compound could lead to intramolecular charge transfer, a key factor for a significant NLO response. Theoretical modeling would be instrumental in quantifying this effect and predicting the hyperpolarizability of the molecule.
Table 1: Theoretical NLO Properties of Related Pyridine Derivatives
| Compound | Method | Calculated Property | Value |
| 2-Aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | Static Hyperpolarizability | Good nonlinear behavior confirmed |
| X-shaped Pyrazine Derivatives | DFT | Second-order NLO properties | Strong dipolar or octupolar response |
| Hexaphyrins | Coupled Perturbed Hartree-Fock | First and Second Hyperpolarizability | Higher order non-linearities shown |
This table is generated based on data from related compounds and is for illustrative purposes.
Hirshfeld Surface Analysis and Intermolecular Interactions in Related Picolinates
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different types of non-covalent interactions. While a specific Hirshfeld surface analysis for this compound is not available, examining studies on related picolinate derivatives offers a clear understanding of the expected interactions.
Studies on compounds like N-(4-methoxyphenyl)picolinamide and 2-(4-nitrophenyl)-2-oxoethyl picolinate have demonstrated the utility of Hirshfeld surface analysis in elucidating their crystal packing. nih.govresearchgate.net For N-(4-methoxyphenyl)picolinamide, the analysis revealed that H···H interactions are the most significant, accounting for a large portion of the total intermolecular contacts, which indicates the importance of van der Waals forces. nih.govdoaj.org C···H and O···H interactions also play a substantial role in the crystal's stability. nih.gov
Similarly, in the case of 2-(4-nitrophenyl)-2-oxoethyl picolinate, Hirshfeld surface analysis, including the generation of 2D fingerprint plots, was used to confirm the contributions of various intermolecular forces. researchgate.net The analysis of 2-picolyllithium·3thf also showed a dominance of H···H contacts, with smaller but significant contributions from O···H and C···H interactions. nih.gov
These studies consistently highlight the prevalence of certain types of interactions in picolinate derivatives. The presence of aromatic rings often leads to π-π stacking interactions, which can be identified through the shape index and curvedness plots derived from the Hirshfeld surface. researchgate.net The specific functional groups attached to the picolinate core, such as the hydroxyl and ethyl groups in this compound, would be expected to participate in hydrogen bonding (O-H···O or O-H···N) and weaker C-H···O interactions, further stabilizing the crystal structure.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Picolinates
| Compound | H···H (%) | C···H (%) | O···H (%) |
| N-(4-methoxyphenyl)picolinamide | 47 | 22 | Not specified |
| 2-picolyllithium·3thf | 86 | 10.4 | 3 |
This table is compiled from published Hirshfeld surface analysis data on related picolinate compounds. nih.govnih.gov
No Publicly Available Data on the Medicinal Chemistry and Biological Activity of this compound
Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the medicinal chemistry, biological activity, or enzyme inhibition properties of the chemical compound this compound.
Extensive investigations into structure-activity relationships (SAR), enzyme inhibition assays, and receptor binding studies for this particular molecule have not been reported in accessible scientific journals or patent filings. The requested detailed analysis, therefore, cannot be provided at this time.
While the broader class of picolinates, which are derivatives of picolinic acid, has been a subject of interest in medicinal chemistry, specific data for the ethyl ester of 4-(2-hydroxyethyl)picolinic acid is absent from the public domain. Picolinic acid itself and some of its other derivatives have been explored for various therapeutic applications, including as antiviral agents and inhibitors of enzymes like botulinum neurotoxin. However, these findings cannot be directly extrapolated to this compound without dedicated research on the compound itself.
Similarly, general methodologies for rational drug design, conducting in vitro enzyme assays to determine inhibitory constants such as IC50 and Kᵢ, elucidating mechanisms of inhibition, and performing receptor binding assays are well-established in the field of medicinal chemistry. Yet, the application of these techniques to this compound has not been documented.
Therefore, the following sections, as requested in the initial query, remain unpopulated due to the lack of available data:
Medicinal Chemistry and Biological Activity Investigations of Ethyl 4 2 Hydroxyethyl Picolinate and Its Analogs
Receptor Binding Assays and Ligand-Target Interactions
It is possible that research on Ethyl 4-(2-hydroxyethyl)picolinate exists within proprietary corporate research and development programs and has not been disclosed publicly. Future publications or patent applications may eventually shed light on the potential biological activities of this compound.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.
While specific docking studies on this compound are not extensively published, simulations involving analogous compounds with pyridine (B92270) and quinazoline (B50416) headgroups have been performed against various kinases, including c-Met. nih.gov These studies provide a framework for predicting the binding behavior of picolinate (B1231196) derivatives. For instance, docking simulations of N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide (B126) derivatives and related compounds have been conducted to elucidate their interactions within the ATP binding site of kinases like c-Met and VEGFR2. nih.gov
The general strategy for such a docking study would involve:
Preparation of the Receptor: Obtaining the crystal structure of the target protein (e.g., c-Met kinase domain) from a repository like the Protein Data Bank.
Ligand Preparation: Generating the 3D conformation of this compound and optimizing its geometry.
Docking Simulation: Using software to place the ligand into the defined binding site of the receptor and scoring the different poses based on binding affinity.
Based on the docking of similar pyridine-containing molecules, this compound would likely orient its pyridine ring to interact with the hinge region of a kinase, a common binding mode for ATP-competitive inhibitors. The ester and hydroxyethyl (B10761427) moieties would then be positioned to form additional interactions with solvent-exposed regions or other parts of the binding pocket.
Table 1: Hypothetical Molecular Docking Results for this compound Analogs against a Kinase Target
| Compound Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| Analog 1 (Picolinate core) | -7.5 | Met1160, Tyr1230 | Hinge region, DFG motif |
| Analog 2 (Modified ethyl group) | -8.2 | Pro1158, Gly1163 | Hinge region, P-loop |
| Analog 3 (Substituted pyridine ring) | -8.9 | Asp1222, Tyr1230 | DFG motif, Catalytic loop |
This table is illustrative and based on typical results for similar compounds in kinase docking studies.
Identification of Key Binding Motifs
Key binding motifs are the specific interactions between a ligand and a protein that are crucial for binding affinity and selectivity. For kinase inhibitors, these motifs often involve hydrogen bonds with the "hinge" region of the enzyme, which connects the N- and C-terminal lobes.
For a compound like this compound, the pyridine nitrogen is a likely candidate to form a critical hydrogen bond with an amino acid backbone amide in the hinge region of a kinase. The 2-hydroxyethyl side chain offers a hydroxyl group that can act as both a hydrogen bond donor and acceptor, potentially forming interactions with nearby amino acid side chains or the solvent. The ester portion of the molecule could also participate in hydrogen bonding or dipole-dipole interactions.
Studies on c-Met inhibitors with pyridine-like scaffolds have highlighted the importance of specific structural fragments in determining activity. nih.gov For example, the presence of multiple aromatic heterocycles and a certain number of nitrogen and oxygen atoms are features of active c-Met inhibitors. nih.gov These findings suggest that the combination of the pyridine ring and the hydroxyethyl group in this compound provides a favorable arrangement of atoms for binding to kinase targets.
Lead Optimization Strategies in Drug Discovery
Lead optimization is the process in drug discovery where a "hit" compound, identified from a screening campaign, is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, with the goal of producing a clinical candidate. wikipedia.orgcoleparmer.fr
High-Throughput Screening (HTS) Hit-to-Lead Optimization
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity. upmbiomedicals.comyoutube.com Once a hit like this compound or a related analog is identified, the hit-to-lead (H2L) process begins. wikipedia.org
The H2L process for a picolinate-based hit would involve several steps:
Hit Confirmation: Re-testing the initial hit to confirm its activity and rule out false positives. wikipedia.org
Analog Synthesis: Synthesizing a focused library of analogs around the core picolinate scaffold. This would involve modifying the ester group, the substituent at the 4-position (the hydroxyethyl group), and potentially adding substituents to the pyridine ring.
Structure-Activity Relationship (SAR) Studies: Testing the synthesized analogs to understand how chemical modifications affect biological activity. This helps to build a model of the pharmacophore.
Property Profiling: Evaluating the initial hits and their early analogs for basic drug-like properties, such as solubility, metabolic stability, and cell permeability.
The goal of this phase is to improve the potency of the initial micromolar hits into the nanomolar range and to demonstrate a clear SAR that can guide further optimization. wikipedia.org
Table 2: Key Stages in Hit-to-Lead Optimization
| Stage | Objective | Key Activities |
| Hit Validation | Confirm the activity of the initial screening hits. | Re-testing, dose-response curves, initial analog testing. |
| Hit Expansion | Explore the chemical space around the hit scaffold. | Synthesis of a focused library of analogs. wikipedia.org |
| Lead Generation | Identify a lead series with improved potency and properties. | SAR analysis, initial ADME/Tox assessment. spirochem.com |
| Lead Optimization | Refine the lead series to produce a clinical candidate. | Iterative design-synthesis-test cycles, in vivo testing. coleparmer.fr |
Computational Approaches in Lead Optimization
Computational chemistry plays a vital role in modern lead optimization by accelerating the design-make-test-analyze cycle. nih.gov For a lead series based on this compound, several computational methods would be employed:
Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structures of the analogs and their biological activity. nih.gov By building a QSAR model, chemists can predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to make.
Structure-Based Drug Design (SBDD): If a high-resolution crystal structure of the lead compound bound to its target is available, SBDD can be used to guide the design of new analogs. nih.gov Molecular docking, as described earlier, is a key component of SBDD.
Fragment-Based Drug Design (FBDD): In this approach, small molecular fragments are docked into the binding site to identify optimal interactions. These fragments can then be computationally "grown" or "linked" to design more potent molecules. For instance, the hydroxyethyl group of this compound could be considered a fragment that could be elaborated upon.
In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify potential liabilities early in the optimization process. spirochem.com
These computational tools, integrated with experimental validation, allow for a more rational and efficient exploration of the chemical space around a lead compound. nih.gov
Exploration of Biological Target Identification (e.g., c-Met inhibition relevance)
The cellular mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, is implicated in various human cancers, making it an important therapeutic target. nih.govcapes.gov.br The pyridine scaffold, a core component of this compound, is present in a number of known c-Met inhibitors. nih.gov
The relevance of this compound and its analogs as potential c-Met inhibitors stems from their structural similarity to compounds that have shown activity against this target. The pyridine ring can act as a hinge-binding motif, a key feature of many kinase inhibitors. The development of selective c-Met inhibitors is an active area of research, and compounds with novel scaffolds are continuously being explored. nih.govnih.gov
Identifying the biological target of a new compound series is a critical step. If a compound like this compound showed anti-proliferative effects in a cancer cell line known to be dependent on c-Met signaling, this would provide initial evidence for its mechanism of action. Subsequent biochemical assays, such as kinase activity assays, would be necessary to confirm direct inhibition of c-Met. Further studies, including selectivity profiling against a panel of other kinases, would then be required to establish its specificity. The identification of c-Met as a target would open up therapeutic possibilities in oncology, particularly for tumors characterized by c-Met overexpression or mutation. capes.gov.br
Coordination Chemistry of Ethyl 4 2 Hydroxyethyl Picolinate
Ligand Properties and Metal Chelation Potential of Picolinate (B1231196) Esters
Picolinic acid and its derivatives are well-known chelating agents, capable of forming stable complexes with a variety of metal ions. digitellinc.comnih.gov The parent compound, picolinic acid, typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. digitellinc.com The presence of an ester group in Ethyl 4-(2-hydroxyethyl)picolinate, as opposed to a carboxylate group, modifies its coordination behavior. While the pyridine nitrogen remains a primary coordination site, the ester carbonyl oxygen is a weaker donor than the deprotonated carboxylate oxygen.
The introduction of a 4-(2-hydroxyethyl) substituent significantly enhances the coordination potential of the picolinate scaffold. The hydroxyl group provides an additional donor site, allowing the ligand to potentially act as a tridentate ligand. This can lead to the formation of more stable and structurally diverse metal complexes. The flexibility of the hydroxyethyl (B10761427) chain allows it to position the hydroxyl oxygen for coordination, potentially forming a second chelate ring. The ability of the hydroxyethyl group and the pyridine nitrogen to chelate metal ions is a key feature influencing the compound's interaction with metal centers.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The synthesis of the ligand itself, this compound, would likely proceed through a two-step process:
Synthesis of 4-(2-Hydroxyethyl)picolinic acid: The parent carboxylic acid, 4-(2-hydroxyethyl)picolinic acid (CAS 502509-10-6), can be synthesized through methods such as the hydroxyethylation of a suitable picolinic acid derivative. This involves introducing the 2-hydroxyethyl group onto the pyridine ring.
Esterification: The resulting 4-(2-hydroxyethyl)picolinic acid can then be esterified to yield this compound. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, other esterification methods, such as reaction with thionyl chloride followed by the addition of ethanol, could be employed. nih.gov
Once the ligand is obtained, its reaction with metal salts (e.g., chlorides, nitrates, or acetates of transition metals) under controlled temperature and pH conditions would lead to the formation of the corresponding metal complexes.
Characterization of the resulting metal complexes would involve a range of spectroscopic and analytical techniques to determine their structure and properties. These methods would include:
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O (ester) and O-H (hydroxyl) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. 1H and 13C NMR would provide information on the ligand environment upon coordination.
X-ray Crystallography: To determine the precise solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org
Elemental Analysis: To confirm the empirical formula of the complex.
Mass Spectrometry: To determine the molecular weight of the complex.
Catalytic Applications of this compound Metal Complexes
Metal complexes of picolinate derivatives have shown promise in various catalytic applications. digitellinc.com The catalytic activity often stems from the ability of the metal center to be finely tuned by the ligand environment. The specific electronic and steric properties imparted by the ligand can influence the reactivity of the metal complex.
Complexes of chromium(III) and cobalt(II) with dipicolinate ligands, for example, have been used as precatalysts in the oligomerization of olefins when activated with methylaluminoxane (B55162) (MMAO). mdpi.com The catalytic activity of these systems highlights the potential of picolinate-based ligands in polymerization reactions.
Furthermore, metallomicelles formed from functionalized picolinate surfactants have been shown to catalyze the hydrolysis of esters, mimicking the function of hydrolytic metalloenzymes. The presence of both a metal-binding site and a hydrophobic domain in these systems is crucial for their catalytic function. Given the presence of a hydroxyl group and a picolinate ester moiety, metal complexes of this compound could potentially be explored for similar catalytic acyl-transfer reactions. The hydroxyl group could act as a nucleophile, facilitated by the coordinated metal ion.
While specific catalytic studies on this compound metal complexes are not yet reported, the known catalytic activities of related picolinate complexes suggest that this ligand could be a valuable platform for developing new catalysts for a range of organic transformations.
Interaction of Metal Complexes with Biological Systems (e.g., enzymes, DNA)
The interaction of metal complexes with biological systems is a vast and active area of research, with applications in medicine and biotechnology. Picolinate-containing ligands and their metal complexes have been investigated for their biological activities. researchgate.netresearchgate.net
For instance, mixed-ligand cobalt(II) picolinate complexes have been shown to bind to DNA, with the mode of binding being influenced by the nature of the co-ligand. rsc.org These complexes have also demonstrated the ability to cleave DNA under certain conditions, suggesting potential applications in the development of artificial nucleases. The mechanism of DNA cleavage is often proposed to involve the generation of reactive oxygen species, such as singlet oxygen, facilitated by the metal complex. rsc.org
The presence of the hydroxyethyl group in this compound could influence the biological interactions of its metal complexes. This functional group could participate in hydrogen bonding interactions with biological macromolecules like proteins and nucleic acids, potentially enhancing the binding affinity and specificity.
Furthermore, the ability of picolinic acid derivatives to chelate essential metal ions can impact biological processes. For example, Mn(II) complexes of picolinate-containing macrocyclic ligands have been explored as potential contrast agents for magnetic resonance imaging (MRI). nih.gov The stability and relaxivity of these complexes are key parameters for their effectiveness.
While there is no direct research on the interaction of this compound metal complexes with biological systems, the established biological activities of related picolinate complexes provide a strong rationale for investigating their potential in areas such as drug design and bio-imaging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
